molecular formula C14H11N3O5 B8349148 [(1-Cyano-4-hydroxy-6-methoxy-isoquinoline-3-carbonyl)-amino]-acetic acid

[(1-Cyano-4-hydroxy-6-methoxy-isoquinoline-3-carbonyl)-amino]-acetic acid

Cat. No. B8349148
M. Wt: 301.25 g/mol
InChI Key: MSQZIWYFGGVXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Cyano-4-hydroxy-6-methoxy-isoquinoline-3-carbonyl)-amino]-acetic acid is a useful research compound. Its molecular formula is C14H11N3O5 and its molecular weight is 301.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1-Cyano-4-hydroxy-6-methoxy-isoquinoline-3-carbonyl)-amino]-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1-Cyano-4-hydroxy-6-methoxy-isoquinoline-3-carbonyl)-amino]-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

2-[(1-cyano-4-hydroxy-6-methoxyisoquinoline-3-carbonyl)amino]acetic acid

InChI

InChI=1S/C14H11N3O5/c1-22-7-2-3-8-9(4-7)13(20)12(17-10(8)5-15)14(21)16-6-11(18)19/h2-4,20H,6H2,1H3,(H,16,21)(H,18,19)

InChI Key

MSQZIWYFGGVXFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC(=C2O)C(=O)NCC(=O)O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-cyano-4-hydroxy-6-methoxy-isoquinoline-3-carboxylic acid butyl ester (104 mg, 0.35 mmol), glycine (523 mg, 6.97 mmol), and a 0.5 M solution of sodium methoxide in methanol (13.2 mL, 6.6 mmol) was refluxed for 3 days before it was cooled to room temperature and concentrated in vacuo. The residue was dissolved in water (30 mL) and the solution was extracted with methyl tert-butyl ether (2×25 mL). The remaining aqueous layer was acidified to pH=3 with 1N HCl (10 mL). The resulting white precipitate was collected by filtration, washed with water and dried in vacuo to give the title compound as a white solid (82 mg): 1H NMR (DMSO-d6, 200 MHz): δ=9.53 (t, 1H), 8.10 (d, J=9.0 Hz, 1H), 7.57 (m, 2H), 4.02 (d, J=6.2 Hz, 2H), 3.98 (s, 3H); MS: (+) m/z 302.00 (M+1).
Name
1-cyano-4-hydroxy-6-methoxy-isoquinoline-3-carboxylic acid butyl ester
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
523 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.2 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.